methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 3,4-dimethoxyphenyl group, an oxadiazole ring, and a pyridine derivative, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
The synthesis of methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate.
Synthesis of the oxadiazole ring: The 3,4-dimethoxybenzaldehyde is then reacted with hydrazine hydrate and an appropriate carboxylic acid derivative to form the oxadiazole ring.
Formation of the pyridine derivative: The oxadiazole intermediate is then reacted with a suitable pyridine derivative under specific conditions to form the desired pyridine ring.
Coupling with benzoic acid derivative: Finally, the pyridine-oxadiazole intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes due to its unique structure.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:
Methyl 3,4-dimethoxyphenyl acetate: This compound shares the 3,4-dimethoxyphenyl group but lacks the oxadiazole and pyridine rings, making it less complex and potentially less versatile in its applications.
3,4-Dimethoxyphenethylamine:
Methyl 3,4-dimethoxyphenyl(methoxy)acetate: This compound has a similar ester group but differs in the overall structure, which may affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O7/c1-33-19-11-8-16(13-20(19)34-2)22-27-23(36-28-22)18-5-4-12-29(24(18)31)14-21(30)26-17-9-6-15(7-10-17)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIHMDJZFWOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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